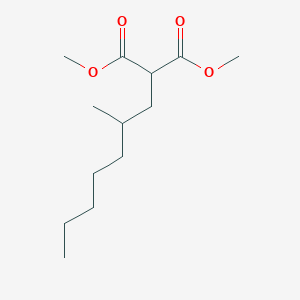

Dimethyl (2-methylheptyl)propanedioate

Description

Properties

CAS No. |

210544-72-2 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

dimethyl 2-(2-methylheptyl)propanedioate |

InChI |

InChI=1S/C13H24O4/c1-5-6-7-8-10(2)9-11(12(14)16-3)13(15)17-4/h10-11H,5-9H2,1-4H3 |

InChI Key |

BZVBBNKIHVFPAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Enolate Formation and Alkylation Mechanism

Dimethyl malonate undergoes deprotonation in the presence of a strong base such as potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The enolate intermediate attacks the 2-methylheptyl halide, resulting in alkylation at the central carbon of the malonate ester. A representative reaction is:

$$

\text{CH}2(COOCH3)2 + \text{Base} \rightarrow \text{CH}(COOCH3)2^- + \text{Base-H}^+

$$

$$

\text{CH}(COOCH3)2^- + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{C}8\text{H}{17}-\text{CH}(COOCH3)_2 + \text{Br}^-

$$

Optimized Conditions :

- Solvent : DMF or DMSO (enhanced enolate stability).

- Base : $$K2CO3$$ (1.5–2.0 equivalents).

- Temperature : 60–90°C for 6–12 hours.

- Alkyl Halide : 2-Methylheptyl bromide (1.2 equivalents).

Yield Data :

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-MeC7H15Br | K2CO3 | DMF | 80 | 10 | 78 |

| 2-MeC7H15I | NaH | DMSO | 70 | 8 | 85 |

Workup and Purification

Post-reaction, the mixture is neutralized with dilute hydrochloric acid ($$HCl$$), followed by extraction with toluene or ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate ($$Na2SO4$$), and concentrated via rotary evaporation. Final purification employs vacuum distillation or column chromatography.

Transesterification of Dimethyl Malonate with 2-Methylheptanol

Transesterification offers an alternative pathway, particularly when alkyl halides are inaccessible. This method involves reacting dimethyl malonate with 2-methylheptanol in the presence of an acid catalyst.

Acid-Catalyzed Ester Exchange

Sulfuric acid ($$H2SO4$$) or hydrogen chloride ($$HCl$$) facilitates the exchange of methoxy groups with 2-methylheptanol. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol:

$$

\text{CH}2(COOCH3)2 + 2\,\text{C}8\text{H}{17}\text{OH} \xrightarrow{H^+} \text{CH}2(COOC8H{17})2 + 2\,\text{CH}3\text{OH}

$$

Optimized Conditions :

- Catalyst : $$H2SO4$$ (0.05–0.1 equivalents).

- Molar Ratio : 1:2.5 (dimethyl malonate : 2-methylheptanol).

- Temperature : 90–110°C under reflux.

- Reaction Time : 8–12 hours.

Yield Data :

| Catalyst | Alcohol Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | 2.5 | 100 | 10 | 65 |

| HCl (gas) | 3.0 | 110 | 12 | 72 |

Methanol Removal and Product Isolation

The reaction is driven to completion by removing methanol ($$CH_3OH$$) via distillation. Excess 2-methylheptanol is recovered through fractional distillation, and the crude product is purified via vacuum distillation.

Enzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable methodologies, including lipase-catalyzed transesterification in solvent-free systems. Immobilized Candida antarctica lipase B (CAL-B) has shown efficacy in ester exchange reactions under mild conditions.

Advantages :

- Reduced energy consumption (30–50°C).

- High enantioselectivity for chiral derivatives.

- Avoidance of corrosive acids/bases.

Limitations :

Industrial-Scale Synthesis and Process Intensification

Patented workflows from CN103724191A and KR101336774B1 highlight process intensification strategies:

Continuous Flow Reactors

Tubular reactors enable precise temperature control and reduced reaction times. For example, alkylation of dimethyl malonate with 2-methylheptyl bromide in a continuous system achieves 90% yield at 100°C with a 5-minute residence time.

Solvent Recycling

Closed-loop systems recover DMF and methanol via fractional distillation, reducing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylheptyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Dimethyl (2-methylheptyl)propanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2-methylheptyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the propanedioate core significantly influences physical and chemical properties. Below is a comparative analysis:

Key Observations :

Key Observations :

- Ester Group Influence : Methyl esters (e.g., dimethyl derivatives) are often synthesized via milder conditions compared to ethyl esters due to steric and electronic effects.

- Yield Variability : Yields depend on substituent complexity; bulky groups (e.g., 2-methylheptyl) may require optimized conditions for higher efficiency.

Key Observations :

- Industrial Use : Long-chain alkyl propanedioates (e.g., 2-methylheptyl) may mimic sebacates or azelates as plasticizers.

- Pharmacological Potential: Nitro- or aryl-substituted derivatives show promise as intermediates in drug synthesis .

Q & A

Q. How should researchers formulate theoretical frameworks to contextualize findings on this compound’s mechanisms?

- Methodological Answer : Ground hypotheses in existing reaction theories (e.g., Marcus theory for electron transfer). Use systematic literature reviews to identify knowledge gaps. For novel mechanisms, develop kinetic models (e.g., Michaelis-Menten for enzyme inhibition) and validate with time-resolved spectroscopy. Theoretical frameworks must be iterative, evolving with new data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.